molecular formula C21H26N2O4 B1681425 Samidorphan CAS No. 852626-89-2

Samidorphan

Cat. No.: B1681425
CAS No.: 852626-89-2
M. Wt: 370.4 g/mol
InChI Key: RYIDHLJADOKWFM-MAODMQOUSA-N
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Description

Preparation Methods

The synthesis of CCDC 710249, HCl salt involves several steps. The phenolic-OH group of nalbuphine, naltrexone methiodide, 6-desoxonaltrexone, hydromorphone, and naltrindole is replaced by a carboxamido group, and the furan ring is opened to the corresponding 4-OH derivatives . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.

Comparison with Similar Compounds

CCDC 710249, HCl salt is unique due to its high affinity for opioid receptors and its specific chemical structure. Similar compounds include nalbuphine, naltrexone methiodide, 6-desoxonaltrexone, hydromorphone, and naltrindole . These compounds also target opioid receptors but differ in their chemical structures and binding affinities. The uniqueness of CCDC 710249, HCl salt lies in its carboxamido group and open furan ring structure, which contribute to its high receptor affinity .

Properties

Key on ui mechanism of action

Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential.

CAS No.

852626-89-2

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide

InChI

InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1

InChI Key

RYIDHLJADOKWFM-MAODMQOUSA-N

SMILES

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O

Isomeric SMILES

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O

Canonical SMILES

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O

Appearance

Solid powder

melting_point

196.6-196.8

Key on ui other cas no.

852626-89-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

freely soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Samidorphan;  RDC 0313;  RDC-0313;  RDC0313;  ALKS-33;  ALKS33;  ALKS 33; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(CC2CC2)CCC314
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1ccc2c(c1O)C13CCN(CC4CC4)C(C2)C1(O)CCC(=O)C3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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